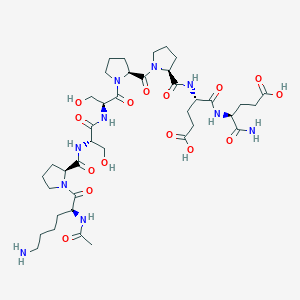![molecular formula C8H8N4OS B14005103 2-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)acetamide CAS No. 66234-68-2](/img/structure/B14005103.png)
2-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)acetamide is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is part of the broader class of triazolopyridine derivatives, which are known for their diverse biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)acetamide typically involves the reaction of 2-chloropyridine with hydrazides, followed by a dehydration step. This process can be facilitated using palladium-catalyzed addition and microwave irradiation to enhance the reaction efficiency . Another method involves the use of thiosemicarbazide in n-butanol under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.
化学反応の分析
Types of Reactions
2-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or amines.
科学的研究の応用
2-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential as an antimicrobial and antiviral agent.
Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
作用機序
The mechanism of action of 2-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)acetamide involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the active sites of c-Met and VEGFR-2 kinases, inhibiting their activity and thereby preventing cancer cell proliferation . Molecular docking studies have shown that this compound can form stable complexes with these kinases, which is crucial for its inhibitory effect.
類似化合物との比較
Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
[1,2,4]Triazolo[4,3-a]pyrazine: Studied for its kinase inhibitory activities.
[1,2,4]Triazolo[4,3-a]pyridin-3(2H)-one: Used as a heterocyclic building block in organic synthesis.
Uniqueness
2-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)acetamide stands out due to its specific thioacetamide group, which imparts unique chemical reactivity and biological activity. This makes it a valuable compound for developing new therapeutic agents and materials with specialized functions.
特性
CAS番号 |
66234-68-2 |
|---|---|
分子式 |
C8H8N4OS |
分子量 |
208.24 g/mol |
IUPAC名 |
2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide |
InChI |
InChI=1S/C8H8N4OS/c9-6(13)5-14-8-11-10-7-3-1-2-4-12(7)8/h1-4H,5H2,(H2,9,13) |
InChIキー |
KKSAOPGDAQOLBM-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=NN=C(N2C=C1)SCC(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(2,3,5,6-Tetrafluorophenoxy)methyl]oxirane](/img/structure/B14005030.png)
![3-Buten-2-one, 4-[4-(diethylamino)phenyl]-](/img/structure/B14005034.png)

![N'-[[3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methyl]acetohydrazide](/img/structure/B14005042.png)






![2,3-Dimethyl-3-phenyl-4-dimethylamino-2,3-dihydrofuro[2,3-d]pyrimidine](/img/structure/B14005087.png)
![5-[(4-Carboxy-5-methylfuran-2-yl)methylsulfanylmethyl]-2-methylfuran-3-carboxylic acid](/img/structure/B14005092.png)


